molecular formula C18H16ClN3O B12571632 Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl- CAS No. 608515-98-6

Urea, N-[2-(4-chlorophenyl)ethyl]-N'-5-isoquinolinyl-

Cat. No.: B12571632
CAS No.: 608515-98-6
M. Wt: 325.8 g/mol
InChI Key: FMIYWZJLPIUTPZ-UHFFFAOYSA-N
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Description

Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a 4-chlorophenyl group and an isoquinolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- typically involves the reaction of 4-chlorophenylethylamine with isoquinoline-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

The mechanism of action of urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N’-4-pyridylurea: Known for its cytokinin-like activity and used in plant growth regulation.

    N,N’-diphenylurea: Exhibits various biological activities and is used in medicinal chemistry.

    N-(3-fluorophenyl)-N’-2-thiazolylurea: Studied for its herbicidal and cytokinin-like activities.

Uniqueness

Urea, N-[2-(4-chlorophenyl)ethyl]-N’-5-isoquinolinyl- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

CAS No.

608515-98-6

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C18H16ClN3O/c19-15-6-4-13(5-7-15)8-11-21-18(23)22-17-3-1-2-14-12-20-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,21,22,23)

InChI Key

FMIYWZJLPIUTPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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